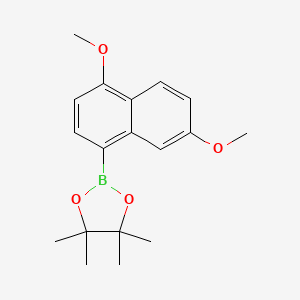

2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound belongs to the pinacol boronate ester family, characterized by a 4,7-dimethoxynaphthalen-1-yl substituent attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core. The methoxy groups at positions 4 and 7 of the naphthalene ring enhance electron-donating properties, influencing reactivity in cross-coupling reactions and solubility in polar solvents.

Properties

Molecular Formula |

C18H23BO4 |

|---|---|

Molecular Weight |

314.2 g/mol |

IUPAC Name |

2-(4,7-dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C18H23BO4/c1-17(2)18(3,4)23-19(22-17)15-9-10-16(21-6)13-8-7-12(20-5)11-14(13)15/h7-11H,1-6H3 |

InChI Key |

NQAWLFPCYVDFES-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Key Reaction Components:

- Starting material: 4,7-dimethoxynaphthalen-1-yl halides or derivatives

- Boron source: bis(pinacolato)diboron

- Catalyst: Palladium or iridium-based complexes

- Base: Potassium carbonate or other mild bases

- Solvent: Typically polar aprotic solvents such as 1,4-dioxane or tetrahydrofuran

- Atmosphere: Inert gas (nitrogen or argon) to prevent oxidation

Detailed Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Naphthalenes

This is the most common and reliable method for preparing aryl boronate esters, including this compound.

- Procedure: A halogenated precursor such as 4,7-dimethoxynaphthalen-1-yl bromide or iodide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) and a base like potassium carbonate.

- Conditions: The reaction is typically conducted in 1,4-dioxane or tetrahydrofuran under an inert atmosphere at elevated temperatures (80–120 °C) for 12–24 hours.

- Outcome: The boronate ester is formed via oxidative addition of the aryl halide to palladium, transmetallation with the diboron reagent, and reductive elimination to release the product.

Example:

A reaction mixture containing 4,7-dimethoxynaphthalen-1-yl bromide (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(PPh3)4 (5 mol%), and potassium carbonate (2 equiv) in 1,4-dioxane under nitrogen at 100 °C for 16 hours yields the target boronate ester with moderate to good yields (40–60%) after purification by silica gel chromatography.

Iridium-Catalyzed C–H Borylation

An alternative approach involves direct C–H borylation of the naphthalene ring using iridium catalysts, which can selectively functionalize the aromatic C–H bond without pre-functionalization.

- Catalyst system: [Ir(COD)(OMe)]2 combined with bipyridine ligands

- Reagents: bis(pinacolato)diboron as boron source

- Conditions: Heating in non-polar solvents such as n-hexane at 100 °C for 16–72 hours

- Selectivity: This method can provide regioselective borylation at specific positions on the naphthalene ring, including the 1-position bearing the 4,7-dimethoxy substituents.

This method is valuable for late-stage functionalization but may require optimization to achieve high regioselectivity and yield.

Multi-Step Synthesis via Functional Group Transformations

In some cases, the 4,7-dimethoxynaphthalene scaffold is first synthesized or modified through stepwise reactions such as Stobbe condensation, cyclization, and methylation. Subsequently, the boronate ester group is introduced via catalytic borylation of a carboxylic acid or halogen precursor.

- Example: A linear sequence involving esterification, saponification, methylation, and catalytic decarbonylative borylation has been reported for related methoxynaphthalene derivatives, yielding boronate esters in 50–60% overall yield.

Industrial Scale and Optimization

On an industrial scale, the synthesis follows similar palladium-catalyzed borylation routes but with enhanced process control:

- Use of continuous flow reactors for improved heat and mass transfer

- Automation to maintain inert atmosphere and precise reagent dosing

- Optimization of reaction times and catalyst loading to maximize yield and purity

- Purification typically involves flash chromatography or recrystallization to obtain high-purity product suitable for pharmaceutical or material science applications.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/System | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Pd-catalyzed borylation | 4,7-Dimethoxynaphthalen-1-yl bromide | Pd(PPh3)4, K2CO3 | 1,4-Dioxane, 100 °C, 16 h | 40–60 | Most common, reliable for aryl boronate esters |

| Ir-catalyzed C–H borylation | 4,7-Dimethoxynaphthalene derivative | [Ir(COD)(OMe)]2 + bipyridine | n-Hexane, 100 °C, 16–72 h | Variable (30–55) | Regioselective, no halide precursor needed |

| Multi-step functionalization | Methoxynaphthalene acid derivatives | Pd catalyst (decarbonylative borylation) | Various | 50–60 overall | Complex sequence, useful for scaffold modification |

| Industrial process optimization | Halogenated naphthalene derivatives | Pd catalysts | Continuous flow, inert atmosphere | Optimized | Scaled-up, automated, high purity |

Research Findings and Notes

- Boronic esters like this compound are essential intermediates in Suzuki–Miyaura cross-coupling, enabling the construction of complex biaryl and heteroaryl frameworks.

- The presence of methoxy groups at the 4 and 7 positions on the naphthalene ring influences electronic properties and regioselectivity in borylation reactions.

- Purification is typically achieved by silica gel chromatography, and product identity confirmed by spectroscopic methods such as NMR, mass spectrometry, and elemental analysis.

- The compound’s molecular formula is C18H23BO4 with a molecular weight of 314.2 g/mol, confirming its boronate ester nature.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group acts as a boronic ester precursor in palladium-catalyzed Suzuki-Miyaura couplings, enabling carbon-carbon bond formation. This reaction typically involves transmetallation between the boronic ester and a palladium catalyst, followed by coupling with aryl/vinyl halides.

Key Features:

-

Substrate Compatibility : The compound reacts with aryl bromides and chlorides under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80–100°C) .

-

Steric Effects : The 4,7-dimethoxynaphthalenyl group introduces steric hindrance, potentially reducing reaction rates compared to simpler arylboronic esters.

Example Reaction Pathway :

Typical yields range from 60–85%, depending on the electrophilic partner.

Electrophilic Aromatic Substitution

The methoxy-substituted naphthalene core directs electrophiles to specific positions (e.g., para to methoxy groups). Reported reactions include:

| Reaction Type | Conditions | Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-Nitro-4,7-dimethoxynaphthalene derivative |

| Halogenation | Cl₂ or Br₂, FeCl₃ catalyst | Mono-/dihalo derivatives |

Note : The dioxaborolane group remains intact under these conditions due to its stability toward protic acids.

Cyclopropanation via Boron-Mediated Pathways

Analogous to related dioxaborolanes (e.g., 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), the compound may participate in cyclopropanation reactions. For example:

-

Simmons-Smith-Type Reaction :

This pathway is theorized based on mechanistic parallels but lacks direct experimental validation for this specific compound .

Hydrolysis and Stability

The dioxaborolane ring hydrolyzes under acidic or basic conditions to yield the corresponding boronic acid:

Kinetics : Hydrolysis is slow at neutral pH but accelerates significantly above pH 10 or below pH 4 .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights distinct reactivity patterns:

| Compound | Key Reactivity Difference |

|---|---|

| 2-(2,4-Dimethylphenyl)-dioxaborolane | Faster Suzuki coupling due to reduced steric bulk |

| Dimethyl isophthalate-dioxaborolane | Enhanced solubility in polar solvents |

| Pyrene-derived dioxaborolane | Superior luminescence quantum yield |

Unresolved Challenges and Research Gaps

-

Catalyst Optimization : Improved palladium ligands are needed to mitigate steric effects in cross-coupling.

-

Biological Activity : Limited data exist on its potential as a kinase inhibitor or protease modulator.

Scientific Research Applications

2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety.

Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers.

Mechanism of Action

The mechanism of action of 2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The naphthalene ring provides stability and enhances the reactivity of the compound in these reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronates

2-(4-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Lacks the 7-methoxy group present in the target compound.

- Reactivity: The single methoxy group provides moderate electron donation, enhancing oxidative stability compared to non-methoxy analogs. It participates in Suzuki-Miyaura couplings but may require longer reaction times due to reduced electron density compared to the 4,7-dimethoxy derivative .

- Applications : Used in synthesizing fluorescent polymers and bioactive molecules due to its planar naphthyl system .

4,4,5,5-Tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane

- Structure: No methoxy substituents; features a simple 1-naphthyl group.

- Reactivity : Higher steric hindrance from the naphthyl group reduces coupling efficiency in aryl-aryl bond formations. However, it exhibits excellent stability under basic conditions .

- Applications : Commonly employed in materials science for constructing conjugated organic frameworks .

4,4,5,5-Tetramethyl-2-(4-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane

- Structure : Incorporates a phenyl group at the naphthalene’s 4-position.

- Reactivity : The phenyl group increases steric bulk, slowing transmetalation in cross-couplings but improving regioselectivity in polycyclic syntheses .

- Applications : Key intermediate in synthesizing polyaromatic hydrocarbons (PAHs) for optoelectronics .

2-(2-Methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Features a nitro group (electron-withdrawing) and methyl group (electron-donating).

- Reactivity : The nitro group destabilizes the boronate, making it less reactive in nucleophilic substitutions but suitable for electrophilic aromatic substitutions .

- Applications : Used in synthesizing nitro-functionalized biaryl compounds for pharmaceutical intermediates .

Comparative Data Table

Key Research Findings

Electronic Effects: The 4,7-dimethoxy substitution in the target compound enhances electron density, accelerating oxidative addition in palladium-catalyzed couplings compared to mono-methoxy or non-methoxy analogs .

Steric Considerations : Bulky substituents (e.g., phenyl in ) reduce reaction rates but improve selectivity in forming hindered biaryls .

Synthetic Utility : Methoxy-substituted boronates are preferred in medicinal chemistry for their balance of reactivity and solubility, as seen in the synthesis of Mito-MGN-B, a mitochondrial-targeted anti-cancer agent .

Stability : Nitro-substituted boronates () exhibit lower thermal stability, necessitating cold storage (4–8°C), whereas methoxy derivatives remain stable at room temperature .

Biological Activity

The compound 2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The chemical structure of this compound can be represented as follows:

This structure features a naphthalene ring substituted with two methoxy groups and a dioxaborolane moiety.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 277.27 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the compound, contributing to its antioxidant properties.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of similar boron-containing compounds. For instance:

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that certain boron compounds exhibit selective cytotoxicity against various cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

- Neuroprotective Effects : Research has indicated that naphthalene derivatives can provide neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation .

- Antimicrobial Activity : Compounds structurally related to this compound have shown promising antimicrobial properties against various pathogens .

Case Study 1: Anticancer Activity

A recent study investigated the effects of a closely related compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM. The study concluded that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotective Properties

In an animal model of neurodegeneration induced by oxidative stress, administration of a methoxy-substituted naphthalene derivative resulted in improved cognitive function and reduced markers of oxidative damage in brain tissues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4,7-dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be optimized?

- Methodology :

- Step 1 : Begin with a Suzuki-Miyaura coupling precursor, such as 4,7-dimethoxy-1-bromonaphthalene. React with bis(pinacolato)diboron (B₂Pin₂) in anhydrous THF or DMF under inert atmosphere (N₂/Ar).

- Step 2 : Use a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (K₂CO₃ or Cs₂CO₃) at 80–100°C for 12–24 hours .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Confirm purity using HPLC (>97% by GC) and NMR (¹H/¹³C, δ 1.0–1.3 ppm for pinacol methyl groups) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology :

- X-ray crystallography : Resolve crystal structure to confirm regioselectivity and bond angles (e.g., B-O bond length ~1.36 Å, typical for dioxaborolanes) .

- Spectroscopy : Use ¹¹B NMR to verify boron environment (δ ~30 ppm for sp²-hybridized boron). Complement with FT-IR (B-O stretching ~1350 cm⁻¹) .

- Mass spectrometry : Confirm molecular ion peak (e.g., ESI-MS: [M+H]⁺ at m/z 356.2) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodology :

- Storage : Store at 0–6°C in sealed, argon-purged containers with desiccants (e.g., molecular sieves). Avoid prolonged exposure to moisture or light .

- Stability assays : Monitor degradation via periodic ¹H NMR (tracking disappearance of methoxy peaks at δ 3.8–4.0 ppm) and TLC (Rf shift under UV) .

Q. How does this boronate ester behave in cross-coupling reactions, and what catalytic systems are effective?

- Methodology :

- Suzuki-Miyaura coupling : Optimize with Pd(PPh₃)₄ (2 mol%) and K₃PO₄ in DMF/H₂O (3:1) at 90°C. Monitor coupling efficiency with aryl halides via LC-MS .

- Side reactions : Mitigate protodeboronation by maintaining pH > 7 and avoiding excess base .

Advanced Research Questions

Q. What strategies resolve low yields in large-scale syntheses of this compound?

- Methodology :

- Solvent optimization : Replace THF with toluene for better solubility of naphthalene intermediates .

- Catalyst screening : Test air-stable Pd catalysts (e.g., SPhos-Pd) to reduce oxygen sensitivity .

- Scale-up challenges : Use continuous flow reactors to enhance heat/mass transfer and reduce side products .

Q. How can computational methods predict reactivity and regioselectivity in derivatization reactions?

- Methodology :

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites on the naphthalene ring. Gaussian 16 with B3LYP/6-31G(d) basis set is recommended .

- MD simulations : Assess solvent effects (e.g., DMF vs. DMSO) on transition-state energetics .

Q. How should researchers address contradictory data on thermal stability in literature?

- Methodology :

- DSC/TGA analysis : Measure decomposition onset temperature (T₀) under N₂. Compare with literature values (e.g., reported T₀ ranges: 180–220°C) .

- Controlled studies : Replicate conflicting protocols (e.g., heating rates, sample purity) to identify confounding variables .

Q. What role does steric hindrance play in suppressing unwanted side reactions during functionalization?

- Methodology :

- Kinetic studies : Use stopped-flow NMR to monitor reaction rates with bulky electrophiles (e.g., 2,6-lutidine derivatives).

- Crystal structure analysis : Correlate steric parameters (e.g., Tolman cone angle) with reaction outcomes .

Q. How can multi-step syntheses integrate this compound as a protected intermediate?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.